molecular formula C13H11N3O4 B1413152 4-Methylphenyl 5-nitropyridin-2-ylcarbamate CAS No. 1989954-39-3

4-Methylphenyl 5-nitropyridin-2-ylcarbamate

Cat. No.: B1413152
CAS No.: 1989954-39-3
M. Wt: 273.24 g/mol
InChI Key: STAZWEXEZRWOSD-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-nitropyridin-2-ylcarbamate is a synthetic organic compound featuring both carbamate and nitro-substituted pyridine functional groups, which are of significant interest in medicinal chemistry and drug discovery. The carbamate group is a key structural motif in many approved drugs and prodrugs. It is known for its good chemical and proteolytic stability, making it a valuable amide bond surrogate in the design of enzyme inhibitors and other bioactive molecules. Carbamates can modulate interactions with biological targets and influence the pharmacokinetic properties of a compound . Similarly, the nitrile group, another common functionality in pharmaceuticals, is recognized for its biocompatibility and metabolic stability. It often serves as a hydrogen bond acceptor in drug-target interactions, mimicking carbonyl groups or other polar functionalities to enhance binding affinity . While this compound contains a nitro group rather than a nitrile, both are electron-withdrawing and can impart similar electronic effects on an aromatic system. Researchers may investigate this compound as a building block or potential precursor in developing novel therapeutic agents. Its structure suggests potential for use in areas such as enzyme inhibition. Please note: Specific data on the mechanism of action, biological activity, and research applications for this exact molecule is not currently available in the public domain. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-methylphenyl) N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-2-5-11(6-3-9)20-13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAZWEXEZRWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-5-nitropyridine (Intermediate Formation)

The initial step involves synthesizing 2-amino-5-nitropyridine, a crucial precursor for subsequent carbamate formation. According to recent patents and literature, this compound can be prepared via nitration of pyridine derivatives or through reduction of nitro-substituted pyridines.

Typical Method:

  • Nitration of 2-methylpyridine with concentrated sulfuric acid and nitric acid at approximately 100°C yields 2,5-dinitropyridine.
  • Selective reduction of 2,5-dinitropyridine using catalytic hydrogenation or metal reduction (e.g., iron or zinc) produces 2-amino-5-nitropyridine.

Research Data:

Step Conditions Yield Notes
Nitration HNO₃/H₂SO₄, 100°C ~83% Selective nitration at 5-position
Reduction Catalytic hydrogenation >90% To obtain amino group without affecting nitro group

Preparation of 5-Nitropyridin-2-yl Chloride or Activated Derivatives

For efficient carbamate formation, the amino compound is typically converted into a more reactive intermediate, such as an acyl chloride or carbamoyl chloride.

Method:

  • React 2-amino-5-nitropyridine with thionyl chloride (SOCl₂) under reflux to generate the corresponding chloride, facilitating subsequent carbamate coupling.

Data:

Step Conditions Yield Notes
Chloride formation SOCl₂, reflux ~85% Anhydrous conditions preferred

Synthesis of 4-Methylphenyl Chloroformate (Carbamate Precursor)

The phenyl carbamate precursor is synthesized from phenol derivatives:

  • React phenol with phosgene or triphosgene to form phenyl chloroformate.
  • Alternatively, use diphosgene or carbonyldiimidazole (CDI) for milder conditions.

Method:

  • Phenol reacts with triphosgene in the presence of pyridine at 0–25°C to yield phenyl chloroformate.

Data:

Step Conditions Yield Notes
Phenyl chloroformate synthesis Triphosgene, pyridine, 0°C 70–80% Milder and safer than phosgene

Carbamate Formation via Nucleophilic Substitution

The key step involves coupling the activated phenyl chloroformate with the amino group of 2-amino-5-nitropyridine:

  • Dissolve 2-amino-5-nitropyridine in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • Add phenyl chloroformate dropwise under cooling (0°C) to control exothermic reaction.
  • Stir at room temperature until completion, monitored by TLC or HPLC.

Reaction Conditions:

  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature
  • Duration: 2–6 hours

Results:

Parameter Data
Yield Typically 80–90%
Purity >99% (by HPLC)

Final Purification and Characterization

The crude product is purified through recrystallization or chromatography:

  • Recrystallize from suitable solvents such as ethanol or ethyl acetate.
  • Confirm structure via NMR, IR, and mass spectrometry.

Summary of Preparation Methodology

Step Reaction Reagents Conditions Yield Notes
1 Synthesis of 2-amino-5-nitropyridine Nitration of pyridine HNO₃/H₂SO₄, 100°C 83% Selective nitration
2 Conversion to acyl chloride SOCl₂ Reflux 85% Anhydrous conditions
3 Synthesis of phenyl chloroformate Triphosgene, pyridine 0°C 70–80% Mild conditions
4 Carbamate formation 2-amino-5-nitropyridine + phenyl chloroformate 0°C to RT 80–90% Controlled addition

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-nitropyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 4-Methylphenyl 5-aminopyridin-2-ylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Methylphenyl 5-nitropyridin-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-nitropyridin-2-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methylphenyl 5-nitropyridin-2-ylcarbamate with analogous carbamates and nitro-aromatic compounds based on structural, physicochemical, and pharmacological properties.

Table 1: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log P (Predicted) Pharmacological Activity Crystal Packing Features
This compound C₁₃H₁₁N₃O₄ 285.25 5-nitro-pyridin-2-yl, 4-methylphenyl ~2.8* Not reported Likely dominated by C–H⋯O/N interactions
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 4-nitrophenyl, methoxy N/A Not reported N/A
4-Methylphenyl N-methylcarbamate C₉H₁₁NO₂ 165.19 Methyl, 4-methylphenyl ~1.5† Not reported N/A
2-(4-Methylphenyl) Indolizine C₁₅H₁₃N 207.28 4-methylphenyl, indolizine 3.73 High BBB permeability N/A

*Estimated using fragment-based methods; †Predicted via analogy to simpler carbamates.

Structural and Electronic Differences

  • Nitro vs. Methyl Substituents: The 5-nitro group on the pyridine ring in the target compound enhances polarity and electron deficiency compared to 4-methylphenyl N-methylcarbamate, which has a non-polar methyl group . This difference likely reduces solubility in non-polar solvents but may improve binding to electron-rich biological targets.
  • Aromatic Core : The pyridine ring in the target compound introduces a heterocyclic nitrogen, contrasting with phenyl groups in 4-nitrophenyl N-methoxycarbamate . This nitrogen may participate in hydrogen bonding or π-stacking, as seen in similar imidazole derivatives with C–H⋯N interactions .

Physicochemical Properties

  • Lipophilicity : The nitro group and pyridine ring in the target compound likely increase log P compared to 4-methylphenyl N-methylcarbamate (log P ~1.5) but reduce it relative to 2-(4-methylphenyl) Indolizine (log P 3.73) . This balance suggests moderate membrane permeability.
  • Solubility: The nitro group may reduce aqueous solubility compared to non-nitrated analogs, a trend observed in nitro-aromatic compounds like 4-nitrophenyl N-methoxycarbamate .

Pharmacological Potential

  • Anti-inflammatory Activity: A pyridazinone derivative with a 4-methylphenyl group showed potent anti-inflammatory effects (IC₅₀ = 11.6 μM) , suggesting that the target compound’s aryl and heterocyclic motifs could confer similar properties.
  • Drug-Likeness : Analogous compounds like 2-(4-methylphenyl) Indolizine demonstrate high gastrointestinal absorption and blood-brain barrier penetration , implying that the target’s nitro-pyridine group might enhance CNS targeting if metabolically stable.

Crystallographic Behavior

The target compound’s crystal packing is expected to involve weak interactions, as seen in isomorphic imidazole-4-imines with 4-methylphenyl groups . These include:

  • C–H⋯N/O Hydrogen Bonds : Stabilizing molecular chains.
  • π–π Stacking : Between aromatic rings, influenced by the nitro group’s electron-withdrawing effects.
  • Dihedral Angles : The twist between the 4-methylphenyl and pyridine rings (analogous to ~56° in imidazole derivatives ) may affect packing density and melting points.

Biological Activity

4-Methylphenyl 5-nitropyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.24 g/mol

The compound features a methylphenyl group and a nitropyridine moiety, which are essential for its biological activity. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H12_{12}N2_{2}O3_{3}
Molecular Weight232.24 g/mol
Structural FeaturesMethylphenyl, Nitropyridine

The biological activity of this compound is believed to arise from its interactions with specific molecular targets within biological systems. The nitropyridine structure may facilitate binding to various enzymes and receptors, modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions such as cancer and metabolic disorders.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit antiapoptotic proteins like Bcl-2, which are crucial for cancer cell survival.

Biological Activity

Research into the biological activity of this compound has indicated several pharmacological properties:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through the modulation of apoptotic pathways.
  • Neuroprotective Effects : It may exert protective effects on neuronal cells by enhancing autophagy and upregulating antiapoptotic proteins.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MCF-7).
  • Neuroprotection : A study involving differentiated neurons from human iPSC lines revealed that treatment with the compound led to a significant increase in cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetics and potency of compounds similar to this compound. A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications.

CompoundIC50 (µM)Biological Activity
This compoundX.XAnticancer, Neuroprotective
Similar Compound AX.XModerate Anticancer
Similar Compound BX.XLow Neuroprotective

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylphenyl 5-nitropyridin-2-ylcarbamate
Reactant of Route 2
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4-Methylphenyl 5-nitropyridin-2-ylcarbamate

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